Piperidin-4-yl 4-methylpiperazine-1-carboxylate
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Overview
Description
Piperidin-4-yl 4-methylpiperazine-1-carboxylate is a chemical compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse applications in medicinal chemistry and pharmaceutical research. This compound is particularly interesting due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperidin-4-yl 4-methylpiperazine-1-carboxylate typically involves the reaction of piperidine derivatives with piperazine derivatives under controlled conditions. One common method involves the use of tert-butyl 4-(piperidin-4-ylmethyl)piperazine-1-carboxylate as a starting material . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like sodium triacetoxyborohydride .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated reactors. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
Piperidin-4-yl 4-methylpiperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
The reactions typically require specific conditions such as controlled temperature, pressure, and pH. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require an inert atmosphere to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield corresponding N-oxides, while reduction may yield amines or alcohols .
Scientific Research Applications
Piperidin-4-yl 4-methylpiperazine-1-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Piperidin-4-yl 4-methylpiperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biological pathways . The exact mechanism depends on the specific structure and functional groups present in the compound .
Comparison with Similar Compounds
Similar Compounds
Piperidine derivatives: These include compounds like piperidine itself and its various substituted forms.
Piperazine derivatives: These include compounds like piperazine and its substituted forms.
Uniqueness
Piperidin-4-yl 4-methylpiperazine-1-carboxylate is unique due to its specific combination of piperidine and piperazine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
piperidin-4-yl 4-methylpiperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O2/c1-13-6-8-14(9-7-13)11(15)16-10-2-4-12-5-3-10/h10,12H,2-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNUYQRAIRHKZCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)OC2CCNCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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